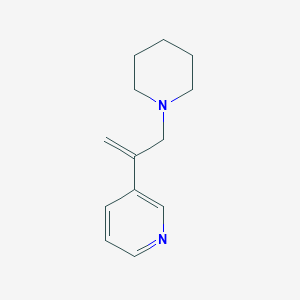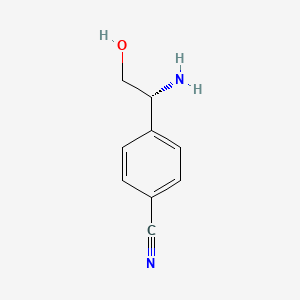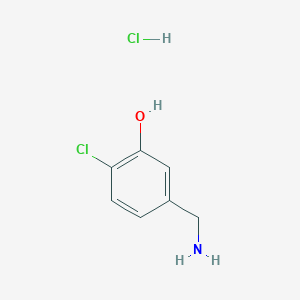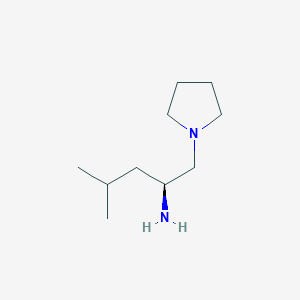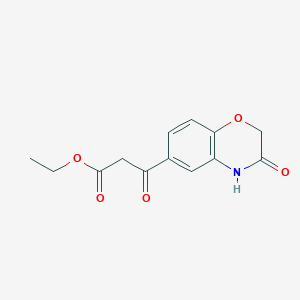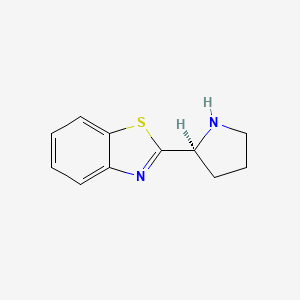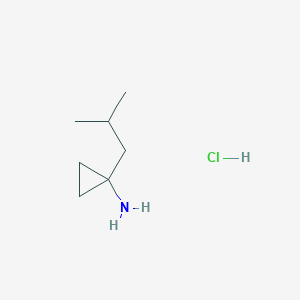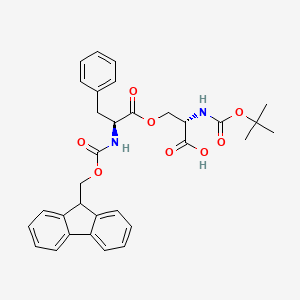
Ser-Gln
Descripción general
Descripción
Ser-Gln is a dipeptide formed from L-serine and L-glutamine residues . It has a molecular formula of C8H15N3O5 and an average mass of 233.222 Da . It is a white powder that forms a clear colorless solution at 1 mg/mL in water .
Synthesis Analysis
The synthesis of this compound involves several chemical methods that enable cleavage of peptides and proteins at particular amino acid residues, such as Ser/Thr, Met, Asp/Glu, and Asn/Gln . The distribution of reactive Gln and Lys residues in this compound is important for its synthesis .Molecular Structure Analysis
The molecular structure of this compound includes 8 hydrogen bond acceptors, 7 hydrogen bond donors, and 7 freely rotating bonds . It has a molar refractivity of 52.9±0.3 cm^3 and a polarizability of 21.0±0.5 10^-24 cm^3 .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, the phosphorylation of this compound sites on SUPPRESSOR OF GAMMA RESPONSE1 (SOG1) strengthens the DNA damage response in Arabidopsis thaliana . All SQs are required for the full activation of SOG1 .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm^3, a boiling point of 749.7±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±5.7 mmHg at 25°C . Its surface tension is 73.5±3.0 dyne/cm and it has a molar volume of 163.9±3.0 cm^3 .Aplicaciones Científicas De Investigación
1. Autoimmune Disease Research
Ser-Gln, as a part of a peptide sequence, has been used in experimental systems to study ovarian autoimmune disease. In a study by Rhim et al. (1992), a 15-amino acid peptide containing this compound induced autoimmune oophoritis in mice, providing a model for understanding human autoimmune oophoritis, a condition associated with premature ovarian failure (Rhim et al., 1992).
2. Protein Kinase C Assay
Yasuda et al. (1990) identified a synthetic peptide, containing the sequence Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu, as a specific and convenient substrate for assaying protein kinase C. This peptide, featuring this compound, was selective and efficient for the assay, showing low background in crude tissue extracts (Yasuda et al., 1990).
3. Molecular Engineering
Nissan et al. (1999) conducted structural engineering on the tertiary fold of Escherichia coli tRNA(Gln)2, converting it to a class II structure while maintaining recognition properties of a class I glutamine tRNA. The engineered tRNA incorporated a sequence from Thermus thermophilus tRNA(Ser), showcasing a blend of this compound attributes (Nissan et al., 1999).
4. Chromatographic Analysis
Lottspeich (1980) explored high-pressure liquid chromatography for identifying phenylthiohydantoin derivatives of amino acids, including a focus on the this compound combination. The study provided insights into the chromatographic behavior of these derivatives, crucial for protein sequencing and analysis (Lottspeich, 1980).
Mecanismo De Acción
Target of Action
Ser-Gln, also known as H-Ser-Gln-OH, primarily targets the SUPPRESSOR OF GAMMA RESPONSE 1 (SOG1) transcription factor, a master regulator of the DNA damage response system (DDR) in Arabidopsis thaliana . The this compound sites of SOG1 are rapidly hyperphosphorylated in response to DNA double-strand breaks .
Mode of Action
The interaction of this compound with its targets involves the hyperphosphorylation of five this compound sites of SOG1, which is the molecular switch to activate the DDR . This hyperphosphorylation occurs within 20 minutes following DNA double-strand break-inducing treatment, followed by the activation of several SOG1 target genes .
Biochemical Pathways
The action of this compound affects the hexosamine biosynthesis pathway (HBP) . HBP is a nutrient and stress-responsive pathway that regulates cellular processes ranging from transcription and translation to signal transduction and metabolism . Notably, O-GlcNAcylation, a non-canonical glycosylation that involves the attachment of single O-linked N-acetylglucosamine (O-GlcNAc) moieties to Ser and Thr residues of cytoplasmic, nuclear, and mitochondrial proteins, is a product of nutrient flux through the HBP .
Pharmacokinetics
For instance, a related compound, L-theanine, has been found to have a bioavailability of approximately 70% .
Result of Action
The molecular and cellular effects of this compound’s action involve the activation of the DDR, which includes DNA repair, cell-cycle arrest, endoreduplication, and programmed cell death . The extent of SQ phosphorylation in SOG1 regulates gene expression levels and determines the strength of DNA damage responses .
Action Environment
Environmental factors such as stress can influence the action of this compound. For instance, DNA damage from environmental stressors like UV light can trigger the hyperphosphorylation of the this compound sites of SOG1, activating the DDR . Additionally, nutrient availability can influence the HBP and, consequently, the action of this compound .
Análisis Bioquímico
Biochemical Properties
Ser-Gln interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to participate in peptide screening, a research tool that pools active peptides primarily by immunoassay . This process can be used for protein interaction, functional analysis, epitope screening, and particularly in the field of active molecule research and development .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. For example, it has been suggested that glutamine, one of the constituents of this compound, can modulate physiological functions such as immune enhancement, muscular maintenance, nitrogen transport, neuronal mediation, pH homeostasis, gluconeogenesis, amino sugar synthesis, and insulin release modulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level with various biomolecules. For instance, it has been suggested that the cyclization of free glutamine and glutamic acid to pyroglutamic acid during liquid chromatography-mass spectrometry analysis is a significant factor in metabolomic studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, glutamine, one of the constituents of this compound, plays a central role in metabolic pathways and in many diseases . It serves as a direct building block for protein synthesis, a precursor for synthesis of glutamic acid by glutaminase, a source of α-ketoglutarate, which supports the tricarboxylic acid cycle and energy production in proliferating cancer cells, and more .
Propiedades
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O5/c9-4(3-12)7(14)11-5(8(15)16)1-2-6(10)13/h4-5,12H,1-3,9H2,(H2,10,13)(H,11,14)(H,15,16)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTZHGHXJKIAOS-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Serylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029037 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
94421-66-6 | |
| Record name | Serylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029037 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Tert-butyl(dimethyl)silyl]oxy-1-(2-phenylmethoxyethyl)cyclohexane-1-carbaldehyde](/img/structure/B3309837.png)
